molecular formula C11H12ClNS B1342221 1-(2-Thien-2-ylphenyl)methanamine hydrochloride CAS No. 863991-95-1

1-(2-Thien-2-ylphenyl)methanamine hydrochloride

Cat. No.: B1342221
CAS No.: 863991-95-1
M. Wt: 225.74 g/mol
InChI Key: XLJIHGHEJAGJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12ClNS It is a derivative of phenylmethanamine and contains a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Thien-2-ylphenyl)methanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylbenzene with chloroacetonitrile followed by reduction and hydrochloride formation. The reaction conditions typically include the use of strong bases and reducing agents under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thien-2-ylphenyl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Thien-2-ylphenyl)methanamine hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the investigation of sulfur-containing compounds.

  • Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-thien-2-ylphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring and amine group play crucial roles in its biological activity, potentially affecting various biochemical processes.

Comparison with Similar Compounds

1-(2-Thien-2-ylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as 1-(2-thien-2-ylphenyl)ethanone and 2-thienylbenzene. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the amine group in this compound makes it unique and suitable for specific applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2-thiophen-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJIHGHEJAGJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594485
Record name 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863991-95-1
Record name 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.